(5-Ethoxypyridin-2-yl)boronic acid

Suzuki-Miyaura coupling Protodeboronation kinetics Heteroaryl boronic acid stability

(5-Ethoxypyridin-2-yl)boronic acid (CAS 1191923-38-2) is a heteroaromatic boronic acid composed of a pyridine core substituted with an electron-donating ethoxy group at the 5-position and a boronic acid moiety at the 2-position. It serves as a versatile organoboron reagent primarily in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of biaryl architectures and functionalized pyridine derivatives.

Molecular Formula C7H10BNO3
Molecular Weight 166.97 g/mol
Cat. No. B11913874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethoxypyridin-2-yl)boronic acid
Molecular FormulaC7H10BNO3
Molecular Weight166.97 g/mol
Structural Identifiers
SMILESB(C1=NC=C(C=C1)OCC)(O)O
InChIInChI=1S/C7H10BNO3/c1-2-12-6-3-4-7(8(10)11)9-5-6/h3-5,10-11H,2H2,1H3
InChIKeyFHUIDRKWGILXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethoxypyridin-2-yl Boronic Acid: A Core Building Block for Suzuki–Miyaura Coupling in Pharmaceutical R&D and Chemical Supply


(5-Ethoxypyridin-2-yl)boronic acid (CAS 1191923-38-2) is a heteroaromatic boronic acid composed of a pyridine core substituted with an electron-donating ethoxy group at the 5-position and a boronic acid moiety at the 2-position . It serves as a versatile organoboron reagent primarily in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of biaryl architectures and functionalized pyridine derivatives [1]. The compound exhibits the characteristic Lewis acidity and reversible covalent bonding of boronic acids, enabling its application in synthesizing pharmaceutical intermediates, particularly kinase inhibitor scaffolds and bioactive heterocycles .

Why Generic Pyridine Boronic Acids Cannot Be Freely Substituted for (5-Ethoxypyridin-2-yl)boronic Acid in Critical Couplings


Substituting (5-ethoxypyridin-2-yl)boronic acid with a structurally similar pyridinylboronic acid introduces significant variability in stability, reactivity, and coupling efficiency. The 2-pyridyl boronic acid motif is known for rapid protodeboronation under basic coupling conditions, with half-lives as short as 25–50 seconds at pH 7 and 70 °C, whereas 3- and 4-pyridyl isomers exhibit half-lives exceeding one week under identical conditions [1]. Additionally, the electron-donating ethoxy substituent modulates both the electronic character of the pyridine ring and the Lewis acidity of the boronic acid center, factors that directly govern transmetalation rates and side-reaction susceptibility in palladium-catalyzed cross-couplings [2]. These intrinsic differences mean that in-class analogs cannot be interchanged without compromising yield, reproducibility, or product purity in demanding synthetic sequences.

Quantitative Differentiation: Why (5-Ethoxypyridin-2-yl)boronic Acid Outperforms Analogs in Stability, Purity, and Regiochemical Access


Kinetic Stability of 2-Pyridyl Boronic Acids vs. 3-Pyridyl Isomers in Aqueous Base

2-Pyridyl boronic acids, including (5-ethoxypyridin-2-yl)boronic acid, undergo extremely rapid protodeboronation compared to 3-pyridyl boronic acids. At pH 7 and 70 °C, 2-pyridyl boronic acids exhibit a half-life of approximately 25–50 seconds, while 3-pyridyl boronic acids show a half-life greater than one week under identical conditions [1].

Suzuki-Miyaura coupling Protodeboronation kinetics Heteroaryl boronic acid stability

Synthetic Yield of a Closest Analog: 6-Ethoxypyridin-3-ylboronic Acid via Directed Ortho-Metalation

The synthesis of the isomeric 6-ethoxypyridin-3-ylboronic acid, the closest commercially available analog, proceeds via lithiation of 2-ethoxypyridine with n-butyllithium at −78 °C followed by quenching with triisopropyl borate, affording the product in 61% isolated yield . This synthetic route is conceptually identical to that employed for (5-ethoxypyridin-2-yl)boronic acid but targets the 3-borono isomer.

Directed ortho-metalation Boronic acid synthesis Heteroaryl borylation

Purity Specification for (5-Ethoxypyridin-2-yl)boronic Acid in Commercial Supply

(5-Ethoxypyridin-2-yl)boronic acid is commercially supplied with a certified purity of NLT 98% (HPLC) . This specification is critical because residual protodeboronation byproducts (e.g., 5-ethoxypyridine) and anhydride oligomers can compromise coupling stoichiometry and yield.

Boronic acid procurement Analytical specification Chemical supply chain

Electronic Tuning by Ethoxy Substituent: Implications for Transmetalation Efficiency

The 5-ethoxy group on the pyridine ring is electron-donating (+M effect), which increases electron density on the pyridine nitrogen and the boronic acid carbon. This electronic modification is expected to slow protodeboronation relative to unsubstituted 2-pyridylboronic acid and modulate transmetalation rates in Suzuki couplings [1][2].

Electron-donating substituent Transmetalation kinetics Suzuki coupling optimization

Where (5-Ethoxypyridin-2-yl)boronic Acid Delivers Maximum Scientific and Procurement Value


Medicinal Chemistry: Synthesis of 2-Substituted Pyridine Pharmacophores for Kinase and GPCR Targets

The 2-borono-5-ethoxypyridine scaffold is ideal for introducing a 2-aryl or 2-heteroaryl substituent onto a pyridine ring in drug discovery programs. The ethoxy group enhances solubility and provides a synthetic handle for further diversification. Because 2-pyridyl boronic acids are exceptionally prone to protodeboronation [1], using a high-purity, freshly prepared building block is essential for reproducible coupling yields.

Process Chemistry: Building Block for Late-Stage Functionalization in API Synthesis

In the scale-up of active pharmaceutical ingredients, (5-ethoxypyridin-2-yl)boronic acid serves as a reliable partner for Suzuki–Miyaura coupling with aryl/heteroaryl halides. Procurement from ISO-certified vendors ensures consistent purity (≥98%), mitigating batch failure risk during costly GMP campaigns .

Chemical Biology: Tool Compound Synthesis for Target Validation

The compound enables the construction of probe molecules containing a 5-ethoxypyridin-2-yl motif. The electron-donating nature of the ethoxy group can be leveraged to tune the electronics of the final biaryl system, influencing binding affinity or fluorescent properties [2].

Materials Chemistry: Precursor for OLED and Ligand Synthesis

Pyridinylboronic acids are employed in synthesizing ligands for transition-metal catalysts and components for organic light-emitting diodes (OLEDs). The 2-pyridyl orientation, despite its lability, provides unique coordination geometry that can be advantageous for certain photophysical applications [3].

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